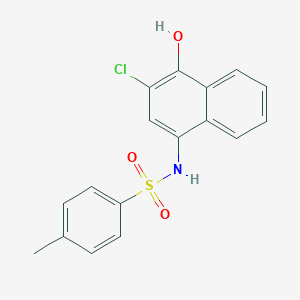![molecular formula C18H18ClNO2S B230337 4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine](/img/structure/B230337.png)
4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine, also known as CP-122,288, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has been shown to possess both anti-inflammatory and analgesic properties.
Wirkmechanismus
The exact mechanism of action of 4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine is not fully understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the production of inflammatory mediators. By inhibiting COX-2 activity, 4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine reduces the production of inflammatory mediators and thereby reduces inflammation and pain.
Biochemical and Physiological Effects:
4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the production of prostaglandin E2 (PGE2), which is a key mediator of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine is that it has been shown to be effective in reducing inflammation and pain in animal models of arthritis and neuropathic pain. This makes it a potentially useful compound for further research into the development of new anti-inflammatory and analgesic drugs.
However, one of the limitations of 4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine is that its mechanism of action is not fully understood. This makes it difficult to predict its potential side effects and interactions with other drugs. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research into 4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine. One potential area of research is the development of new anti-inflammatory and analgesic drugs based on the structure of 4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine. Another area of research is the investigation of its potential therapeutic applications in other conditions, such as cancer and cardiovascular disease.
In addition, further research is needed to fully understand its mechanism of action and potential side effects. This could involve studies to investigate its interactions with other drugs and its effects on different cell types and tissues. Overall, 4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine is a promising compound that has the potential to be developed into new therapeutic agents for the treatment of various inflammatory and painful conditions.
Synthesemethoden
The synthesis of 4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine involves the reaction of 5-chloro-2-(phenylsulfanyl)benzoic acid with morpholine in the presence of a coupling reagent. The resulting product is then purified through column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine has been extensively studied for its potential therapeutic applications in various scientific research studies. In particular, it has been investigated for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing inflammation and pain in animal models of arthritis and neuropathic pain.
Eigenschaften
Produktname |
4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine |
|---|---|
Molekularformel |
C18H18ClNO2S |
Molekulargewicht |
347.9 g/mol |
IUPAC-Name |
2-(5-chloro-2-phenylsulfanylphenyl)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C18H18ClNO2S/c19-15-6-7-17(23-16-4-2-1-3-5-16)14(12-15)13-18(21)20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 |
InChI-Schlüssel |
JDPRRMAZESTLSJ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CC2=C(C=CC(=C2)Cl)SC3=CC=CC=C3 |
Kanonische SMILES |
C1COCCN1C(=O)CC2=C(C=CC(=C2)Cl)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B230272.png)
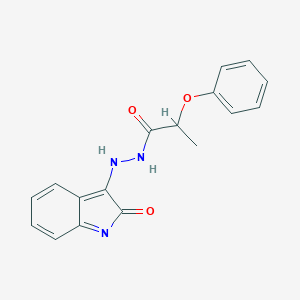
![7-Oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-11-carbonitrile](/img/structure/B230277.png)
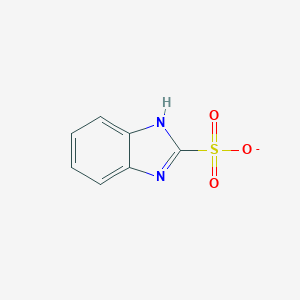
![N'-(3-bromobenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B230280.png)


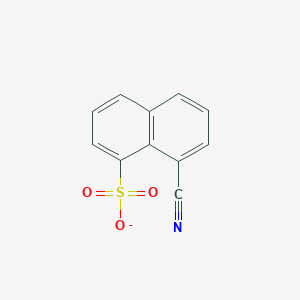
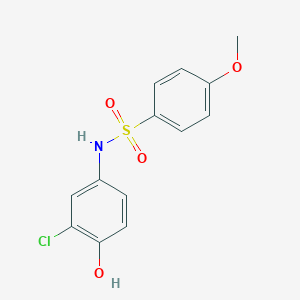

![Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester](/img/structure/B230288.png)
